molecular formula C16H21Cl2NO2 B5688131 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide

3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide

Cat. No. B5688131
M. Wt: 330.2 g/mol
InChI Key: DTRLNVGPIZDQKY-UHFFFAOYSA-N
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Description

3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide, also known as TFPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFPB belongs to the class of benzamide compounds and has been shown to exhibit significant biological activity in various preclinical studies.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is not fully understood. However, it has been shown to interact with several molecular targets in the cell. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been demonstrated to bind to the TRPV1 receptor, which is involved in the modulation of pain perception. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been demonstrated to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been shown to exhibit significant biochemical and physiological effects in various disease models. In cancer models, 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been demonstrated to induce apoptosis in cancer cells by activating the caspase pathway. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest. In pain models, 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been shown to act as a selective antagonist of the TRPV1 receptor, leading to analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is its potent biological activity. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been shown to exhibit significant activity in various disease models, making it a promising candidate for further development. Another advantage of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound.
One of the limitations of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is its potential toxicity. Although 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been shown to be well-tolerated in preclinical studies, its toxicity profile in humans is not fully understood. Another limitation of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide. One potential direction is the development of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide as a therapeutic agent for cancer. Further studies are needed to determine the efficacy and safety of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide in human cancer patients. Another potential direction is the development of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide as an analgesic. Further studies are needed to determine the efficacy and safety of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide in human pain patients. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide and to identify additional molecular targets for the compound.

Synthesis Methods

The synthesis of 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide involves the reaction of 3-(tetrahydro-2-furanyl)propylamine with 3,5-dichloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide as a white solid with a purity of over 95%. This synthesis method has been reported in several research articles and has been shown to be reproducible and scalable.

Scientific Research Applications

3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various disease models. One of the major areas of research has been in the field of cancer. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been shown to exhibit potent anticancer activity in several preclinical studies. It has been demonstrated to induce apoptosis in cancer cells by activating the caspase pathway. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing cell cycle arrest.
3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has also been studied for its potential use as an analgesic. It has been shown to exhibit significant analgesic activity in several animal models of pain. 3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide has been demonstrated to act as a selective antagonist of the TRPV1 receptor, which is involved in the modulation of pain perception.

properties

IUPAC Name

3,5-dichloro-N,4-dimethyl-N-[3-(oxolan-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO2/c1-11-14(17)9-12(10-15(11)18)16(20)19(2)7-3-5-13-6-4-8-21-13/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRLNVGPIZDQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N(C)CCCC2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide

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